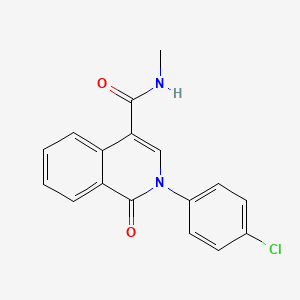
2-(4-chlorophenyl)-N-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are used to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties can also be analyzed using techniques like IR, UV-Vis, and NMR spectroscopy .Scientific Research Applications
Antimicrobial Activity
PK11195 and its derivatives have been explored for their potential antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to PK11195, which were screened for in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus, among others. These compounds demonstrated significant antimicrobial activities, suggesting a potential application of PK11195 derivatives in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Modulation of Intracellular Signaling
PK11195 has been identified as an enhancer of apoptotic cell death in various cellular models, independent of its classical target, the mitochondrial benzodiazepine receptor (mBzR). This effect is attributed to its ability to modulate the expression and function of the oncogene Bcl-2 and intracellular calcium signaling. For instance, Campanella, Szabadkai, and Rizzuto (2008) demonstrated that PK11195 induces changes in cellular calcium homeostasis, which may contribute to its role in promoting apoptotic cell death. These findings provide insights into the pharmacological effects of PK11195 on cellular signaling and apoptosis (Campanella, Szabadkai, & Rizzuto, 2008).
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of PK11195. Torres et al. (1999) investigated its role in reducing paw edema induced by carrageenan in mice. The study demonstrated an in vivo anti-inflammatory property of PK11195, providing a basis for further investigation into its therapeutic potential for inflammatory conditions (Torres et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-1-oxoisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-19-16(21)15-10-20(12-8-6-11(18)7-9-12)17(22)14-5-3-2-4-13(14)15/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXULQCTCUUMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
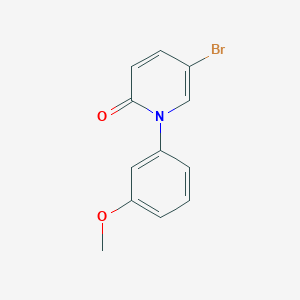

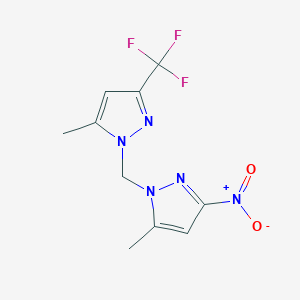
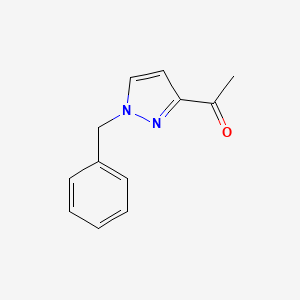
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
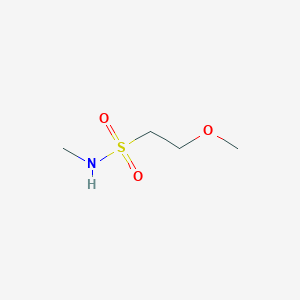
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
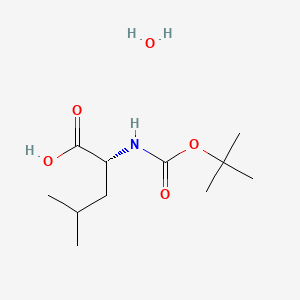
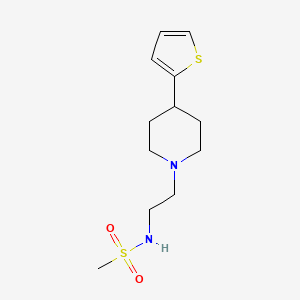
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)

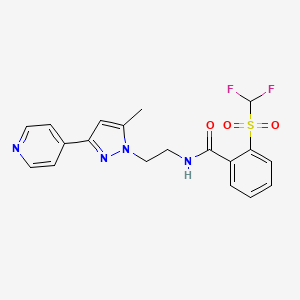
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
